Cas no 1804872-06-7 (4-Amino-2-phenylpyridine-3-acetic acid)

4-Amino-2-phenylpyridine-3-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-phenylpyridine-3-acetic acid
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- Inchi: 1S/C13H12N2O2/c14-11-6-7-15-13(10(11)8-12(16)17)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)(H,16,17)
- InChI Key: SUOYSZIUGTXRNH-UHFFFAOYSA-N
- SMILES: OC(CC1=C(C=CN=C1C1C=CC=CC=1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 264
- XLogP3: 1.3
- Topological Polar Surface Area: 76.2
4-Amino-2-phenylpyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029014446-1g |
4-Amino-2-phenylpyridine-3-acetic acid |
1804872-06-7 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
Alichem | A029014446-250mg |
4-Amino-2-phenylpyridine-3-acetic acid |
1804872-06-7 | 95% | 250mg |
$1,078.00 | 2022-04-01 |
4-Amino-2-phenylpyridine-3-acetic acid Related Literature
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
Additional information on 4-Amino-2-phenylpyridine-3-acetic acid
4-Amino-2-phenylpyridine-3-acetic Acid: A Comprehensive Overview
4-Amino-2-phenylpyridine-3-acetic acid (CAS No. 1804872-06-7) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its pyridine ring system, which is substituted with an amino group at position 4 and a phenyl group at position 2, along with an acetic acid moiety at position 3. The combination of these functional groups imparts the molecule with a diverse range of chemical and biological properties, making it a valuable compound for various applications.
The synthesis of 4-amino-2-phenylpyridine-3-acetic acid involves a multi-step process that typically begins with the preparation of the pyridine ring. One common approach is the use of the Paal-Knorr synthesis, which involves the condensation of β-diketones with primary amines to form pyrroles, followed by oxidation to yield pyridines. Subsequent substitution reactions are then employed to introduce the amino and phenyl groups at specific positions on the ring. The introduction of the acetic acid group at position 3 is achieved through acetylation or other suitable methods, ensuring the stability and functionality of the final product.
Recent studies have highlighted the potential of 4-amino-2-phenylpyridine-3-acetic acid in drug discovery and development. Researchers have explored its role as a lead compound in the design of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The amino group at position 4 and the phenyl group at position 2 contribute to the molecule's ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and π–π interactions. These interactions are critical for modulating enzymatic activity and receptor binding, making this compound a promising candidate for further investigation.
In addition to its pharmacological applications, 4-amino-2-phenylpyridine-3-acetic acid has shown potential in material science. Its aromatic system and functional groups make it suitable for use in the development of advanced materials, such as organic semiconductors and sensors. Recent research has demonstrated that this compound can be incorporated into thin-film transistor (TFT) devices, exhibiting excellent charge transport properties. These findings underscore its versatility as a building block for next-generation electronic materials.
The structural versatility of 4-amino-2-phenylpyridine-3-acetic acid also makes it an attractive substrate for further chemical modifications. For instance, researchers have explored its use as a precursor for synthesizing more complex molecules with enhanced biological activity or improved physical properties. By introducing additional functional groups or modifying existing ones, scientists can tailor the molecule's properties to suit specific applications.
From an environmental perspective, understanding the degradation pathways and ecological impact of 4-amino-2-phenylpyridine-3-acetic acid is crucial for ensuring its safe use in various applications. Recent studies have focused on assessing its biodegradability under different environmental conditions, as well as its potential toxicity to aquatic organisms. These studies aim to provide guidelines for responsible handling and disposal of this compound in industrial settings.
In conclusion, 4-amino-2-phenylpyridine-3-acetic acid (CAS No. 1804872-06-) is a multifaceted compound with significant potential across multiple disciplines. Its unique structure enables diverse applications in drug discovery, material science, and chemical synthesis. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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